

# Application Notes and Protocols for the GC-MS Analysis of Endrin-ketone

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Compound of Interest		
Compound Name:	Endrin-ketone	
Cat. No.:	B13788095	Get Quote

#### Introduction

**Endrin-ketone** is a primary degradation product of endrin, a persistent organochlorine pesticide.[1] Due to its potential toxicity and persistence in the environment, the accurate and sensitive detection of **Endrin-ketone** is crucial for environmental monitoring and food safety.[2] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of **Endrin-ketone** in various complex matrices.[1][3] These application notes provide a comprehensive protocol for the analysis of **Endrin-ketone** using GC-MS, intended for researchers, scientists, and drug development professionals.

**Chemical Properties** 

Property	Value
Chemical Formula	C12H8Cl6O[4]
Molecular Weight	380.909 g/mol [4]
CAS Number	53494-70-5[4]
Synonyms	δ-Ketoendrin, SD 2614[4][5]

### **Quantitative Data Summary**



The following table summarizes key quantitative parameters for the GC-MS analysis of **Endrinketone**. Please note that these values can be influenced by the specific instrument, column, and analytical conditions.

Parameter	Value	Notes
Characteristic Ions (m/z)	317, 281, 101, 14.10, 17.2, 11.3, 10.8[6]	The most abundant ions are typically used for quantification and confirmation. The specific ions and their ratios should be confirmed with a standard.
Limit of Detection (LOD)	0.039 ppb (GC-ECD)[7]	LODs are matrix-dependent and should be experimentally determined. GC-MS/MS can achieve lower detection limits. [2][3]
Limit of Quantification (LOQ)	≤ 5 ng/mL (in whole milk by GC-MS/MS)[8]	LOQs are matrix-dependent and should be validated for each specific matrix and method.
Recovery	86% (at 10 ng/mL in whole milk)[8]	Recovery can vary depending on the sample matrix and extraction method.
Precision (%RSD)	< 20%	Relative Standard Deviation should be determined during method validation.[2][8]

#### **Experimental Protocols**

A detailed methodology for the analysis of **Endrin-ketone** by GC-MS is provided below. This protocol covers sample preparation for different matrices, instrumental analysis, and quality control.

## **Sample Preparation**

#### Methodological & Application



The choice of sample preparation method is critical and depends on the sample matrix.

- a) Water Samples (Liquid-Liquid Extraction LLE)[1][3]
- Measure 1 liter of the water sample into a 2-liter separatory funnel.
- Spike the sample with a suitable surrogate standard.
- Add 60 mL of dichloromethane to the funnel.
- Shake the funnel vigorously for 2 minutes, venting periodically.
- Allow the layers to separate and collect the organic (bottom) layer.
- Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.
- Combine the extracts and dry by passing through anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) concentrator or a gentle stream of nitrogen.
- b) Soil and Sediment Samples (Soxhlet Extraction)[1][7]
- Air-dry the sample and sieve to remove large debris.
- Mix 10-20 g of the homogenized sample with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.
- Spike the sample with a surrogate standard.
- Extract the sample for 16-24 hours in a Soxhlet apparatus with a 1:1 mixture of hexane and acetone.[1][7]
- Concentrate the extract to a suitable volume.
- c) Biological Tissues (QuEChERS Method)[8][9]

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for complex biological matrices.



- Homogenize 10-15 g of the sample.
- Add a surrogate standard and 10 mL of water.
- Add 10 mL of acetonitrile and shake vigorously.
- Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride) and shake for 1 minute.[1]
- Centrifuge at 3000-4000 rpm for 5 minutes.[1]
- Transfer an aliquot of the upper acetonitrile layer for cleanup using dispersive solid-phase extraction (dSPE) with primary secondary amine (PSA) sorbent and magnesium sulfate to remove interferences like fatty acids.[1]
- Evaporate the cleaned extract and reconstitute in a suitable solvent for GC-MS analysis.

## **GC-MS Instrumental Analysis**

The following are typical instrumental parameters. These should be optimized for the specific instrument and column used.



Parameter	Recommended Conditions
Gas Chromatograph	Agilent 7890B or equivalent[7]
Mass Spectrometer	Agilent 5977A or equivalent[7]
Injector	Split/splitless, 250 °C[7]
Column	HP-5MS (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent[7]
Carrier Gas	Helium at a constant flow of 1.2 mL/min[7]
Oven Temperature Program	Initial temperature of 80°C for 2 minutes, ramp at 30°C/min to 190°C, then ramp at 3.6°C/min to 250°C and hold for 8 minutes.[10]
MS Source Temperature	200 °C
Transfer Line Temperature	280 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan for initial identification.[1]

#### **Optional Derivatization**

For improved chromatographic performance and sensitivity, derivatization of the keto group in **Endrin-ketone** can be performed.[8]

Methoximation-Silylation Protocol:[8]

- Evaporate the sample extract to dryness under a gentle stream of nitrogen.
- Add 50 μL of methoxyamine hydrochloride solution in pyridine and heat at 60°C for 60 minutes.
- Cool to room temperature and add 80  $\mu$ L of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).



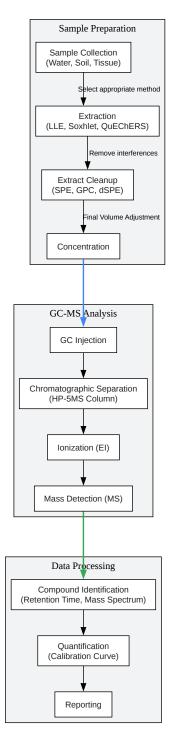
- Heat at 60°C for 30 minutes.
- After cooling, the derivatized sample is ready for GC-MS injection.

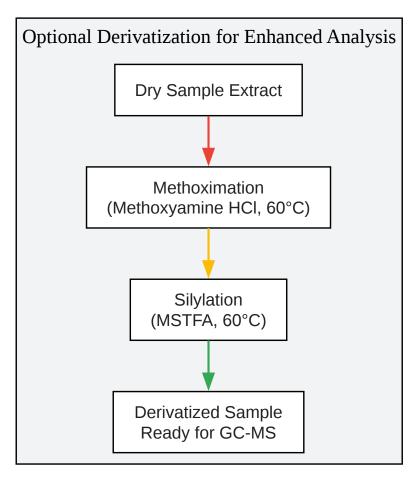
### **Quality Control**

- Blanks: Analyze method blanks to check for contamination.
- Standards: Prepare a calibration curve using certified standards of **Endrin-ketone**.
- Surrogates: Spike all samples, blanks, and standards with a surrogate standard to monitor extraction efficiency.
- Degradation Check: Monitor for the degradation of endrin to **Endrin-ketone** and endrin aldehyde, which should not exceed 15%.[2][11]

#### **Visualizations**







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